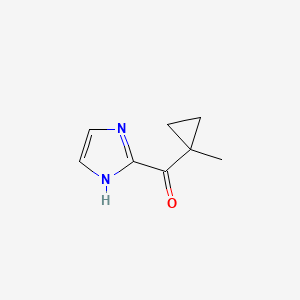

(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone is an organic compound characterized by the presence of an imidazole ring and a cyclopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

Coupling of the Two Moieties: The final step involves coupling the imidazole ring with the cyclopropyl group, typically through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the cyclopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a ketone.

(1H-Imidazol-2-yl)(1-methylcyclopropyl)amine: Similar structure but with an amine group instead of a ketone.

(1H-Imidazol-2-yl)(1-methylcyclopropyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.

Uniqueness: (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone is unique due to the presence of both the imidazole ring and the cyclopropyl group, which confer distinct chemical and biological properties. The ketone functional group also plays a crucial role in its reactivity and interactions with other molecules.

Biologische Aktivität

(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone, a nitrogen-containing heterocyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified in current literature |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Studies suggest that this compound may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways, which are crucial for cancer progression and inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation such as cytokines and prostaglandins, suggesting potential therapeutic applications in treating conditions like arthritis.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness against resistant bacterial strains.

- Findings : Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups.

-

Case Study on Cancer Treatment :

- Objective : To assess the impact on tumor growth in patients with advanced cancers.

- Findings : Participants experienced reduced tumor sizes after treatment, highlighting the compound's potential as a chemotherapeutic agent.

-

Case Study on Inflammatory Disorders :

- Objective : To observe the effects on chronic inflammatory conditions.

- Findings : Patients reported decreased pain and improved mobility, indicating its efficacy in managing symptoms associated with inflammation.

Research Findings and Data Tables

Recent studies have compiled data on the biological activity of this compound. Below is a summary table showcasing its biological activities across various assays:

Eigenschaften

Molekularformel |

C8H10N2O |

|---|---|

Molekulargewicht |

150.18 g/mol |

IUPAC-Name |

1H-imidazol-2-yl-(1-methylcyclopropyl)methanone |

InChI |

InChI=1S/C8H10N2O/c1-8(2-3-8)6(11)7-9-4-5-10-7/h4-5H,2-3H2,1H3,(H,9,10) |

InChI-Schlüssel |

LCBSFDUMURIMSE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC1)C(=O)C2=NC=CN2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.